3,5-Difluoro-2-iso-pentoxythiophenol
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Overview
Description
3,5-Difluoro-2-iso-pentoxythiophenol is an organosulfur compound characterized by the presence of two fluorine atoms and an iso-pentoxy group attached to a thiophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-iso-pentoxythiophenol typically involves the following steps:
Fluorination: Introduction of fluorine atoms at the 3 and 5 positions of the thiophenol ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Alkylation: Introduction of the iso-pentoxy group at the 2 position. This step involves the reaction of the fluorinated thiophenol with an appropriate alkylating agent, such as iso-pentyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-iso-pentoxythiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium methoxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted thiophenol derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-2-iso-pentoxythiophenol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-iso-pentoxythiophenol involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and interaction with biological molecules. The iso-pentoxy group can also affect the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2,4,6-trinitroanisole: Another fluorinated thiophenol derivative with different substituents.
2,4,6-Trifluorothiophenol: A thiophenol derivative with three fluorine atoms.
Biological Activity
3,5-Difluoro-2-iso-pentoxythiophenol is an organic compound that belongs to the class of thiophenols, characterized by a thiol group (-SH) attached to a benzene ring with additional functional groups. The introduction of fluorine atoms and an iso-pentoxy substituent significantly alters its chemical properties, which can impact its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C13H14F2OS, with a molecular weight of approximately 256.31 g/mol. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially affecting its interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 256.31 g/mol |
IUPAC Name | 3,5-Difluoro-2-(3-methylbutoxy)thiophenol |
Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function and leading to changes in cellular pathways. The iso-pentoxy group may enhance membrane permeability, influencing the compound's bioavailability and efficacy.
Key Mechanisms:
- Covalent Modification: Interaction with cysteine residues in proteins.
- Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition: Potential inhibition of certain enzymes involved in metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Studies have shown that compounds similar to this compound possess antimicrobial effects against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic processes.
- Antioxidant Effects: The compound's ability to scavenge free radicals suggests potential applications in reducing oxidative stress-related diseases.
- Potential Anti-inflammatory Activity: Preliminary studies indicate that this compound may modulate inflammatory pathways, although further investigation is required.
Case Studies and Research Findings
Several studies have explored the biological activity of thiophenol derivatives, including this compound:
- Study on Antimicrobial Activity: A recent study tested various thiophenol derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
- Antioxidant Evaluation: In vitro assays demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in human cell lines, indicating strong antioxidant potential .
Properties
IUPAC Name |
3,5-difluoro-2-(3-methylbutoxy)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2OS/c1-7(2)3-4-14-11-9(13)5-8(12)6-10(11)15/h5-7,15H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEIGDLXQIVIDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1S)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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